molecular formula C14H18N2O5S B2394229 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1396854-21-9

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2394229
CAS No.: 1396854-21-9
M. Wt: 326.37
InChI Key: UHAMZDRRGZSXDI-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl and furan rings, followed by the introduction of the hydroxyethyl group and the isoxazole ring. The final step involves the sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations .

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or other oxidized derivatives, while reduction reactions may yield sulfonic acids or other reduced derivatives .

Scientific Research Applications

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and isoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with multiple molecular targets and undergo a wide range of chemical reactions.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-9-13(10(2)21-16-9)22(18,19)15-8-14(17,11-5-6-11)12-4-3-7-20-12/h3-4,7,11,15,17H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAMZDRRGZSXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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